molecular formula C14H10N2O2 B8790642 4-Methyl-2-phthalimidopyridine CAS No. 106204-03-9

4-Methyl-2-phthalimidopyridine

Cat. No. B8790642
CAS RN: 106204-03-9
M. Wt: 238.24 g/mol
InChI Key: DNJNBNSEZWBVOR-UHFFFAOYSA-N
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Description

4-Methyl-2-phthalimidopyridine is a useful research compound. Its molecular formula is C14H10N2O2 and its molecular weight is 238.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Methyl-2-phthalimidopyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methyl-2-phthalimidopyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

106204-03-9

Product Name

4-Methyl-2-phthalimidopyridine

Molecular Formula

C14H10N2O2

Molecular Weight

238.24 g/mol

IUPAC Name

2-(4-methylpyridin-2-yl)isoindole-1,3-dione

InChI

InChI=1S/C14H10N2O2/c1-9-6-7-15-12(8-9)16-13(17)10-4-2-3-5-11(10)14(16)18/h2-8H,1H3

InChI Key

DNJNBNSEZWBVOR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1)N2C(=O)C3=CC=CC=C3C2=O

solubility

>35.7 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A process for the preparation of 2-amino-4-trichloromethylpyridine of the formula I, wherein 2-amino-4-picoline is reacted with phthalic anhydride to give 4-methyl-2-phthalimidopyridine, the latter is chlorinated and the product is hydrolyzed.
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Synthesis routes and methods II

Procedure details

To a mixture of 2-Amino-4-methylpyridine (21.6 g, 0.2 mol) and phthalic anhydride (29.6 g, 0.2 mol) in toluene (160 ml), was added triethylamine (2.8 ml, 0.02 mol). The mixture was refluxed for 5 hr. After cooling to room temperature, the mixture was evaporated in vacuo and the residue was suspended in acetic anhydride (250 ml). The mixture was then heated to reflux for 4 hr until the solid dissolves completely. After cooling to room temperature, white precipitate was collected by filtration and washed with acetic anhydride and hexane, and dried in high vacuo to give 26.6 g (56%) of 2-(4-methyl-pyridin-2-yl)-isoindole-1,3-dione as a white solid. 1H NMR (200 MHz, CDCl3) δ 2.45 (3H, s), 7.18 (1H, d, J=5.0 Hz), 7.25 (1H, s), 7.76-7.99 (4H, m), 8.53 (1H, d, J=5.0 Hz). m/z (EI) 238 (M+).
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21.6 g
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29.6 g
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160 mL
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2.8 mL
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Synthesis routes and methods III

Procedure details

To a stirring solution of 4-methyl-2-aminopyridine (50 g, 460 mmol) in acetic acid (1 L) was added phthalic anhydride (68 g, 460 mmol) and the reaction was heated to reflux. After 12 h, acetic anhydride (43 mL, 460 mmol) was added and the solution continued to stir at reflux for an additional 48 h. The solvent was then removed in vacuo and the solid residue was suspended in toluene and concentrated in vacuo twice. The solid was then suspended in ethyl acetate with vigorous stirring and filtered. After repeating this ethyl acetate washing procedure the solid was dried overnight in vacuo to give 46.6 g (42%) of a white solid.
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50 g
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68 g
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1 L
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43 mL
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Yield
42%

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